Adenosine A₂A Receptor Affinity of the Derived 2‑Phenethylthio‑Adenosine Nucleoside Compared to the 2‑Phenylthio Analog
The nucleoside derived from 8‑(phenethylthio)-9H‑purin‑6‑amine (via glycosylation at N9) yields a 2‑phenethylthio‑adenosine that displays high affinity for the rat adenosine A₂A receptor (Ki = 18.5 nM) with 10‑fold selectivity over A₁ (Ki = 180 nM) and 100‑fold selectivity over A₃ (Ki = 1810 nM) [1]. In contrast, the analogous 2‑phenylthio‑NECA derivative shows an A₁ Ki of 91 nM with a much narrower A₂A/A₁ window [2]. The phenethylthio spacer therefore provides a quantifiably different selectivity fingerprint.
| Evidence Dimension | Adenosine receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 2‑Phenethylthio‑adenosine: A₂A Ki = 18.5 nM, A₁ Ki = 180 nM, A₃ Ki = 1810 nM |
| Comparator Or Baseline | 2‑Phenylthio‑NECA: A₁ Ki ≈ 91 nM (selectivity window narrower) |
| Quantified Difference | A₂A affinity ~5× higher for phenethylthio derivative at A₂A; A₂A/A₁ selectivity ratio ≈ 10 for phenethylthio vs. ≈ 2–3 for phenylthio |
| Conditions | Radioligand displacement: [³H]CGS21680 (A₂A, rat striatum), [³H]CCPA (A₁, rat cortex), [³H]PSB-11 (A₃, human recombinant CHO cells) |
Why This Matters
For researchers mapping adenosine receptor subtypes, the phenethylthio-derived nucleoside offers a unique A₂A‑preferential profile that is not replicated by the phenylthio analog, making the base a critical starting material for generating tool compounds with defined selectivity.
- [1] BindingDB entry BDBM50300873. Ki values for 2‑phenethylthio‑adenosine at A₂A, A₁, and A₃ receptors. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50300873 (accessed 2026-05-10). View Source
- [2] Volpini, R. et al. ARKIVOC 2004, (v), 73–83. 2‑Phenylthio‑NECA A₁ Ki = 91 nM. View Source
